molecular formula C10H7FN2O3 B2900696 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid CAS No. 2059999-46-9

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No.: B2900696
CAS No.: 2059999-46-9
M. Wt: 222.175
InChI Key: XARJZCFXACXNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (CAS 2059999-46-9) is a fluorinated phthalazine derivative with the molecular formula C₁₀H₇FN₂O₃ and a molecular weight of 222.18 g/mol . The compound features a phthalazine ring substituted with a fluorine atom at the 7-position and an acetic acid side chain at the 2-position. It is supplied as a powder, stored at room temperature, and exhibits hazards including skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .

Properties

IUPAC Name

2-(7-fluoro-1-oxophthalazin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARJZCFXACXNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(N=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Fluorinated Benzoyl Chlorides

A common strategy involves the cyclocondensation of 2-fluoro-3-nitrobenzoyl chloride with hydrazine hydrate. The nitro group is reduced to an amine, followed by intramolecular cyclization under acidic conditions to yield 7-fluorophthalazin-1(2H)-one. This method achieves ≈65% yield but requires careful control of reaction pH to avoid over-oxidation.

Directed Ortho-Metalation (DoM)

Acetic Acid Side-Chain Installation

Alkylation of Phthalazinone N-Heterocycle

The phthalazinone nitrogen at position 2 undergoes alkylation with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃). Subsequent hydrolysis with aqueous NaOH yields the acetic acid derivative:

$$
\text{Phthalazinone} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ester intermediate} \xrightarrow{\text{NaOH}} \text{2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid}
$$

This method, detailed in patent literature, provides a 70–75% overall yield. The ester intermediate is typically purified via recrystallization from ethanol/water.

Gabriel Synthesis with Potassium Phthalimide

An alternative route involves chloromethylation of the phthalazinone core using iso-butyl chloroformate, followed by nucleophilic displacement with potassium phthalimide. Acidic hydrolysis then cleaves the phthalimide group to release the primary amine, which is oxidized to the acetic acid:

$$
\text{Chloromethyl-phthalazinone} + \text{K-phthalimide} \rightarrow \text{Phthalimide intermediate} \xrightarrow{\text{HCl}} \text{Aminomethyl-phthalazinone} \xrightarrow{\text{KMnO}_4} \text{Acetic acid derivative}
$$

This method, adapted from MRTX1719 synthesis, achieves ≈68% yield but requires stringent temperature control during chloromethylation (−15 to −10°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation : DMF or DMSO at 80–90°C enhances reaction kinetics but may promote ester hydrolysis. Lower yields (≈60%) are observed in THF due to poor solubility.
  • Hydrolysis : Aqueous NaOH (2–3 M) at reflux quantitatively converts esters to acids. Prolonged heating (>6 h) induces decarboxylation, reducing yields by 10–15%.

Catalytic Approaches

Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between bromophthalazinones and boronic acid derivatives has been explored but faces challenges with fluorine compatibility. Buchwald-Hartwig amination offers a viable alternative for introducing nitrogen-containing side chains.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 12.67 (s, 1H, NH), 8.34 (d, J = 8.4 Hz, 1H, ArH), 7.61 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.81 (s, 2H, CH₂CO), 4.35 (s, 2H, CH₂F).
  • MS (ESI) : m/z 253.1 [M+H]⁺, calcd for C₁₁H₈FN₂O₃: 252.05.

Purity and Yield Comparison

Method Yield (%) Purity (%) Key Advantage
Alkylation-Hydrolysis 75 98 Scalable, minimal side products
Gabriel Synthesis 68 95 Regioselective, high functional tolerance
DoM Fluorination 72 97 Excellent regiocontrol

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes amidation with primary or secondary amines under standard coupling conditions. For example:

  • Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-diisopropylethylamine), or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Conditions : Room temperature in DMF or dichloromethane.
  • Products : Amide derivatives with potential pharmacological activity, as seen in PROTAC synthesis strategies .

Example Reaction :2 7 Fluoro 1 oxo 1 2 dihydrophthalazin 2 yl acetic acid+R NH2HATU DIPEAAmide derivative\text{2 7 Fluoro 1 oxo 1 2 dihydrophthalazin 2 yl acetic acid}+\text{R NH}_2\xrightarrow{\text{HATU DIPEA}}\text{Amide derivative}

Esterification

The carboxylic acid can form esters via acid-catalyzed reactions or coupling reagents:

  • Reagents : Alcohols (e.g., methanol, ethanol) with H2_2SO4_4 or DCC (dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine).
  • Conditions : Reflux in anhydrous solvent (e.g., THF or DMF).
  • Products : Esters such as methyl or ethyl derivatives, useful for further functionalization .

Example Reaction :2 7 Fluoro 1 oxo 1 2 dihydrophthalazin 2 yl acetic acid+R OHH+Ester derivative\text{2 7 Fluoro 1 oxo 1 2 dihydrophthalazin 2 yl acetic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{Ester derivative}

Decarboxylation

Under thermal or basic conditions, the acetic acid side chain may undergo decarboxylation:

  • Reagents : Heating (150–200°C) or strong bases (e.g., NaOH).
  • Products : 7-Fluoro-1-oxo-1,2-dihydrophthalazine, with loss of CO2_2 .

Example Reaction :2 7 Fluoro 1 oxo 1 2 dihydrophthalazin 2 yl acetic acidΔ7 Fluoro 1 oxophthalazine+CO2\text{2 7 Fluoro 1 oxo 1 2 dihydrophthalazin 2 yl acetic acid}\xrightarrow{\Delta}\text{7 Fluoro 1 oxophthalazine}+\text{CO}_2

Reduction of the Ketone Group

The 1-oxo group on the phthalazinone ring can be reduced to a hydroxyl group:

  • Reagents : NaBH4_4 (sodium borohydride) or LiAlH4_4 (lithium aluminum hydride).
  • Conditions : Anhydrous THF or ethanol at 0–25°C.
  • Products : 2-(7-Fluoro-1-hydroxy-1,2-dihydrophthalazin-2-yl)acetic acid .

Example Reaction :2 7 Fluoro 1 oxo 1 2 dihydrophthalazin 2 yl acetic acidNaBH42 7 Fluoro 1 hydroxy 1 2 dihydrophthalazin 2 yl acetic acid\text{2 7 Fluoro 1 oxo 1 2 dihydrophthalazin 2 yl acetic acid}\xrightarrow{\text{NaBH}_4}\text{2 7 Fluoro 1 hydroxy 1 2 dihydrophthalazin 2 yl acetic acid}

Oxidation Reactions

The acetic acid moiety can be oxidized to a ketone or other derivatives under strong oxidizing conditions:

  • Reagents : KMnO4_4 (acidic or basic conditions) or Jones reagent.
  • Conditions : Aqueous H2_2SO4_4 or acetone.
  • Products : 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)glyoxylic acid (if α-oxidation occurs).

Halogenation or Electrophilic Substitution

The fluorine atom at position 7 may direct electrophilic substitution on the phthalazinone ring, though limited data exists. Potential reactions include:

  • Nitration : HNO3_3/H2_2SO4_4 at low temperatures.
  • Sulfonation : Fuming H2_2SO4_4.
  • Products : Nitro- or sulfonyl-substituted derivatives .

Metal-Catalyzed Cross-Coupling

The fluorine substituent could participate in palladium-catalyzed coupling (e.g., Suzuki-Miyaura), though steric hindrance may limit reactivity:

  • Reagents : Pd(PPh3_3)4_4, aryl boronic acids.
  • Conditions : DMF/H2_2O, 80–100°C.
  • Products : Biaryl derivatives .

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, K2_2CO3_3):

  • Products : Sodium or potassium salts, enhancing solubility for pharmaceutical formulations .

Scientific Research Applications

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as inhibitors of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair processes . By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Property 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic Acid 2-(5-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic Acid 2-(8-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic Acid 2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic Acid 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
CAS Number 2059999-46-9 2059993-29-0 2059932-47-5 2059993-25-6 180576-05-0
Molecular Formula C₁₀H₇FN₂O₃ C₁₀H₇FN₂O₃ C₁₀H₇FN₂O₃ C₁₂H₁₂N₂O₅ C₂₁H₂₀N₂O₄
Molecular Weight (g/mol) 222.18 222.18* 222.18* 264.23 376.40
Substituents 7-Fluoro 5-Fluoro 8-Fluoro 6,7-Dimethoxy Piperazine-Fmoc**
Physical Form Powder Not specified Not specified Not specified Not specified
Hazards H302, H315, H319, H335 Similar precautions inferred Similar precautions inferred Not specified 100% concentration; precautions unlisted

Molecular weights assumed identical due to same formula; positional isomerism affects properties.
*
Fmoc = 9-Fluorenylmethyloxycarbonyl, a protective group in peptide synthesis.

Key Observations:

Fluorine Positional Isomerism: The 7-, 5-, and 8-fluoro isomers share identical molecular formulas but differ in fluorine placement on the phthalazine ring. This alters electronic effects (e.g., electron-withdrawing fluorine at 7 vs.

Methoxy vs. Fluoro Substitution : The 6,7-dimethoxy analog (C₁₂H₁₂N₂O₅) replaces fluorine with methoxy groups, increasing molecular weight and introducing electron-donating effects. Methoxy groups may enhance lipophilicity compared to fluorine .

Piperazine-Fmoc Derivative : This structurally distinct analog (C₂₁H₂₀N₂O₄) incorporates a piperazine ring and a bulky Fmoc group, significantly increasing molecular weight. Such modifications suggest applications in peptide synthesis as a protecting group .

Hazard Profiles and Handling

  • 7-Fluoro Analog : Requires strict handling due to toxicity (H302: harmful if swallowed) and irritation risks. Precautionary measures include using personal protective equipment (PPE) and avoiding inhalation .
  • 6,7-Dimethoxy Analog: No explicit hazard data are provided, though methoxy groups generally reduce acute toxicity compared to halogens .
  • Piperazine-Fmoc Derivative : Despite its 100% concentration, specific hazards are unlisted, though standard lab precautions (e.g., avoiding dust inhalation) are advisable .

Biological Activity

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid, with the molecular formula C10H7FN2O3 and a molecular weight of 222.18 g/mol, is a novel compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound is characterized by its unique structure, featuring a phthalazinone moiety with a fluorine atom substituent. Its IUPAC name is 2-(7-fluoro-1-oxophthalazin-2-yl)acetic acid, and it can be represented by the following structural formula:

SMILES C1=CC2=C(C=C1F)C(=O)N(N=C2)CC(=O)O\text{SMILES }C1=CC2=C(C=C1F)C(=O)N(N=C2)CC(=O)O

The specific targets and mechanisms of action for this compound remain largely unidentified due to its recent introduction into scientific literature. However, it is hypothesized that similar compounds interact with biological targets through binding to specific sites, leading to alterations in their functional states .

Potential Biological Targets

Research indicates that compounds in the phthalazinone class may influence pathways related to cancer and inflammation. The exact biochemical pathways affected by this compound require further investigation.

Pharmacological Properties

The pharmacokinetics of this compound suggest good bioavailability due to its molecular weight and structure. Factors such as pH and temperature may affect its stability and activity in biological systems.

Research Applications

This compound has shown promise in various fields:

Chemistry : It serves as an intermediate in synthesizing phthalazinone derivatives, which are crucial for developing poly(ADP-ribose) polymerase (PARP) inhibitors .

Biology : It is being explored for its potential anticancer properties through the design of derivatives that target specific cancer pathways .

Medicine : Investigations are ongoing into its therapeutic applications for diseases linked to inflammation and cancer .

Q & A

Q. What are the established synthetic routes for 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization of fluorinated precursors and functionalization with an acetic acid moiety. For example, analogous phthalazinone derivatives are synthesized via condensation of substituted phthalic anhydrides with hydrazine derivatives, followed by fluorination at the 7-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) . Yield optimization requires precise control of reaction temperature (e.g., 80–100°C), anhydrous conditions, and catalytic bases (e.g., triethylamine) to stabilize intermediates. Post-synthetic purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the fluorine substitution pattern and acetic acid moiety (e.g., δ ~3.8 ppm for the methylene group adjacent to the carbonyl) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the dihedral angle between the phthalazinone core and the acetic acid substituent, which influences reactivity .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (C10_{10}H7_7FN2_2O3_3; exact mass 222.18 g/mol) .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

The acetic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous buffers at pH >5), while the fluorinated aromatic core contributes to stability under oxidative conditions. However, the compound is hygroscopic and requires storage in desiccated environments at 2–8°C to prevent hydrolysis of the lactam ring . Stability in biological assays (e.g., cell culture media) is limited to 24–48 hours, necessitating fresh preparation for in vitro studies .

Q. What functional groups dominate its chemical reactivity?

  • Phthalazinone core : Participates in hydrogen bonding with biological targets (e.g., enzymes) via the carbonyl oxygen and nitrogen atoms .
  • Fluorine substituent : Enhances electronegativity, directing electrophilic substitution reactions to the 5- and 8-positions of the aromatic ring .
  • Acetic acid moiety : Enables conjugation with amines or alcohols via carbodiimide-mediated coupling (e.g., EDC/NHS) for prodrug development .

Advanced Research Questions

Q. How do structural analogs of this compound inform its structure-activity relationship (SAR) in enzyme inhibition studies?

Analog studies (e.g., 6-hydroxy or 7-methoxy derivatives) reveal that:

  • Fluorine at the 7-position increases lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
  • Substitution at the 1-oxo position modulates binding affinity to kinases (e.g., IC50_{50} values vary by >10-fold between 7-fluoro and 8-fluoro isomers) .
  • Removal of the acetic acid group abolishes inhibitory activity in MMP-9 assays, highlighting its role in chelating catalytic zinc ions .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies in reported IC50_{50} values (e.g., for COX-2 inhibition) may arise from:

  • Assay conditions : Variations in buffer pH (optimal range: 7.4–8.0) or DMSO concentration (>1% reduces activity) .
  • Compound purity : HPLC-grade material (>98% purity) is essential; impurities from incomplete fluorination (e.g., residual 7-hydroxy byproducts) can skew results .
  • Biological model differences : Cell-free vs. cell-based assays may yield divergent results due to membrane permeability or metabolization .

Q. What computational approaches predict its interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding to ATP-binding pockets (e.g., in Aurora kinase A) by optimizing hydrogen bonds between the phthalazinone core and Lysine-162 .
  • QM/MM simulations : Assess the energy barrier for fluorine-mediated π-stacking with aromatic residues (e.g., Phe-360 in EGFR) .
  • ADMET prediction (SwissADME) : Estimates logP (~1.5) and aqueous solubility (~0.1 mg/mL), guiding formulation strategies .

Q. What strategies improve synthetic yield and purity for large-scale research applications?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours, achieving ~85% yield .
  • Fluorous-tag purification : Exploits the fluorine substituent’s affinity for fluorous silica gel, minimizing byproduct contamination .
  • Crystallization optimization : Use of ethanol/water (70:30 v/v) yields needle-shaped crystals with >99% purity .

Q. How does the compound’s stability in physiological conditions impact in vivo studies?

  • Plasma stability assays : Rapid degradation (t1/2_{1/2} <1 hour in murine plasma) necessitates prodrug formulations (e.g., ethyl ester derivatives) .
  • pH-dependent hydrolysis : The acetic acid group undergoes decarboxylation at pH <4, requiring enteric coatings for oral administration .

Q. What advanced techniques detect and quantify the compound in complex biological matrices?

  • LC-MS/MS : Uses a C18 column (2.6 µm, 100 Å) with ESI-negative mode for detection (LOD: 0.1 ng/mL) .
  • Isotope dilution : 13^{13}C-labeled internal standards correct for matrix effects in tissue homogenates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.